

A Comparative Analysis of the Metabolic Stability of Remdesivir Esters

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Compound of Interest

Compound Name: *Remdesivir methylpropyl ester*
analog

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The metabolic stability of a prodrug is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. In the case of the antiviral agent Remdesivir, a phosphoramidate prodrug, its conversion to the active nucleoside triphosphate is essential for its mechanism of action. However, its stability in plasma and susceptibility to esterases can influence its delivery to target cells. This guide provides an objective comparison of the metabolic stability of Remdesivir with its ester prodrug derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Metabolic Stability

The following table summarizes the available quantitative data on the metabolic stability of Remdesivir and one of its lipid-based ester prodrugs in human plasma.

Compound	Prodrug Type	Matrix	Half-life (t _{1/2})	Key Metabolizing Enzymes
Remdesivir (GS-5734)	Phosphoramidate	Human Plasma	~0.5 - 1 hour[1][2]	Carboxylesterase 1 (CES1), Cathepsin A (CatA)[3]
ODBG-P-RVn	Lipid Phosphonate	Human Plasma	> 24 hours	Not specified, designed for intracellular cleavage
Obeldesivir (VV116)	Isobutyryl Ester	Human Plasma	Rapidly hydrolyzed (parent drug not detected)	Esterases

Metabolic Activation Pathway of Remdesivir

Remdesivir undergoes a multi-step activation process to its pharmacologically active triphosphate form (GS-443902). This pathway involves initial hydrolysis by esterases followed by phosphorylation.



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Caption: Metabolic activation pathway of Remdesivir.

Discussion of Metabolic Stability

Remdesivir, as a phosphoramidate prodrug, exhibits a relatively short half-life in human plasma, ranging from approximately 30 minutes to 1 hour.[1][2] This rapid clearance is primarily

mediated by carboxylesterase 1 (CES1) and cathepsin A (CatA), which hydrolyze the ester bond, initiating the conversion to the active triphosphate metabolite.[3]

In contrast, lipid-based prodrugs of the Remdesivir nucleoside have been developed to enhance metabolic stability and improve oral bioavailability. One such example, 1-O-octadecyl-2-O-benzyl-glycero-3-phosphate-Remdesivir nucleoside (ODBG-P-RVn), demonstrates significantly greater stability in human plasma, with a reported half-life of over 24 hours. This suggests that modifying the ester promoiety with a lipid group can shield the molecule from rapid hydrolysis by plasma esterases.

Another approach to oral delivery is exemplified by Obeldesivir (VV116), an isobutyryl ester prodrug of a deuterated Remdesivir nucleoside analog.[4] Following oral administration, VV116 is rapidly and completely hydrolyzed to its active metabolite, to the extent that the parent prodrug is not detected in plasma.[4] This indicates a deliberately designed low stability of the ester prodrug form to ensure efficient release of the active compound.

Experimental Protocols

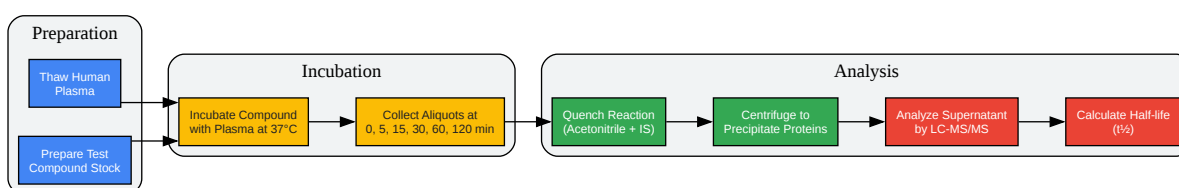
Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, identifying its susceptibility to plasma enzymes.

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
 - Thaw pooled human plasma from multiple donors at 37°C.
- Incubation:
 - In a 96-well plate, add the test compound to pre-warmed plasma to a final concentration of 1 μ M (final DMSO concentration should be \leq 0.5%).
 - Incubate the plate at 37°C.

- Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
- Reaction Termination:
 - Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
- Sample Processing and Analysis:
 - Centrifuge the plate to precipitate proteins.
 - Transfer the supernatant to a new plate for analysis.
 - Quantify the remaining parent compound at each time point using LC-MS/MS.
- Data Analysis:
 - Plot the percentage of the remaining parent compound against time.
 - Calculate the half-life ($t_{1/2}$) from the slope of the natural log of the percentage remaining versus time plot.



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Caption: Experimental workflow for the plasma stability assay.

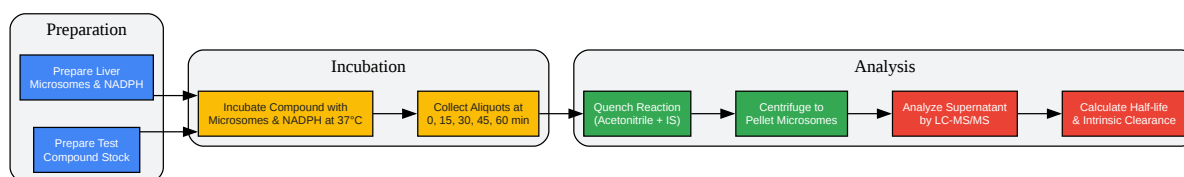
Liver Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
 - Thaw pooled human liver microsomes on ice.
 - Prepare a NADPH-regenerating system solution.
 - Prepare a phosphate buffer (pH 7.4).
- Incubation:
 - In a 96-well plate, pre-warm a mixture of liver microsomes, phosphate buffer, and the test compound (final concentration 1 μ M) at 37°C.
 - Initiate the metabolic reaction by adding the NADPH-regenerating system.
 - Incubate the plate at 37°C with shaking.
 - Collect aliquots at various time points (e.g., 0, 15, 30, 45, 60 minutes).
- Reaction Termination:
 - Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
- Sample Processing and Analysis:
 - Centrifuge the plate to pellet the microsomes and precipitated proteins.
 - Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.
- Data Analysis:

- Determine the half-life ($t_{1/2}$) and calculate the in vitro intrinsic clearance (CL_{int}).



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Caption: Experimental workflow for the liver microsomal stability assay.

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